5-Bromo-N,N-dimethylnicotinamide
Overview
Description
5-Bromo-N,N-dimethylnicotinamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 4-arylpyridines and Substituted β-Carbolines
5-Bromo-3-pyridinecarboxamide is used in the synthesis of substituted pyridines and β-carbolines. This synthesis involves 1,4-addition with Grignard reagents followed by oxidation, showcasing its utility in creating complex organic compounds (Schlecker, Huth, Ottow, & Mulzer, 1995).
Acyclic Pyridine C-Nucleosides Synthesis
This compound has been involved in the synthesis of acyclic pyridine C-nucleosides, which are evaluated for their biological activity against tumor cell lines and viruses. This highlights its role in creating potential therapeutic agents (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
Structure Analysis in Crystallography
The compound has been used in crystallography to study the structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide. This use demonstrates its application in understanding molecular structures (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Antitumor Properties
5-Bromo-N,N-dimethyl-3-pyridinecarboxamide derivatives have shown antitumor properties. This underscores its significance in medicinal chemistry for developing anticancer drugs (Girgis, Hosni, & Barsoum, 2006).
Polyheterocyclic Ring Systems Construction
It serves as a precursor for constructing new polyheterocyclic ring systems, which have potential applications in drug development and material science (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Synthesis of Thienopyrimidines
This compound is instrumental in synthesizing novel thienopyrimidines, which are important in pharmaceutical research (Madkour, Afify, Abdalha, Elsayed, & Salem, 2009).
Synthesis of Pyridines
5-Bromo-2,6-dialkylpyridine-4-carboxylates, synthesized from 5-bromo-3-pyridinecarboxamide, are used to create various substituted pyridines, demonstrating its versatility in organic synthesis (Bagley, Glover, Merritt, & Xiong, 2004).
Properties
IUPAC Name |
5-bromo-N,N-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTSTHBGCFFUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634115 | |
Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292170-96-8 | |
Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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